molecular formula C4H6ClN3 B12359056 3-Aminopyridazine, HCl

3-Aminopyridazine, HCl

Cat. No.: B12359056
M. Wt: 131.56 g/mol
InChI Key: GCRUEXFJNQVIJM-UHFFFAOYSA-N
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Description

3-Aminopyridazine hydrochloride is a chemical compound with the molecular formula C4H6ClN3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of the amino group at the third position of the pyridazine ring is a key structural feature that allows for further chemical modifications and interactions with biological targets .

Preparation Methods

The synthesis of 3-aminopyridazine hydrochloride can be achieved through various methods. One common approach involves the reaction of maleic hydrazide with phosphorus oxychloride to produce 3,6-dichloropyridazine. This intermediate is then heated with a solution of ammonia in ethanol to yield 3-amino-6-chloropyridazine. Finally, catalytic hydrogenolysis replaces the chlorine atom with hydrogen, resulting in 3-aminopyridazine, which can be isolated as the hydrochloride salt .

Chemical Reactions Analysis

3-Aminopyridazine hydrochloride undergoes various chemical reactions that allow for the synthesis of a wide range of compounds with potential biological activities. These reactions include:

    Acylation: Introduction of an acyl group.

    Amination: Addition of an amino group.

    Cyclization: Formation of a ring structure.

For instance, 3-amino-5-arylpyridazine-4-carbonitriles can be synthesized through a one-pot three-component reaction involving malononitrile, arylglyoxals, and hydrazine hydrate. The reactivity of 3-aminopyridazine hydrochloride with different reagents leads to the formation of new 3-substituted aminopyridazine derivatives with antimicrobial properties.

Mechanism of Action

The pyridazine ring in 3-aminopyridazine hydrochloride is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity. These properties contribute to its unique applications in molecular recognition and drug-target interactions . The compound’s mechanism of action involves interactions with specific molecular targets and pathways, although detailed studies on its exact mechanism are still ongoing .

Properties

Molecular Formula

C4H6ClN3

Molecular Weight

131.56 g/mol

IUPAC Name

hydron;pyridazin-3-amine;chloride

InChI

InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H

InChI Key

GCRUEXFJNQVIJM-UHFFFAOYSA-N

Canonical SMILES

[H+].C1=CC(=NN=C1)N.[Cl-]

Origin of Product

United States

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